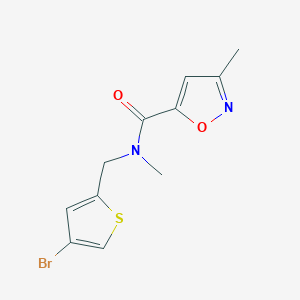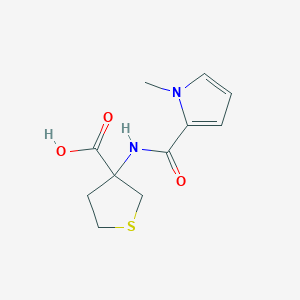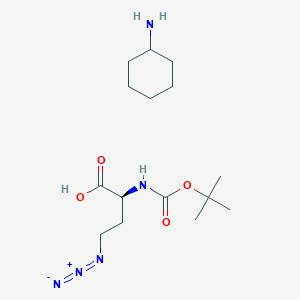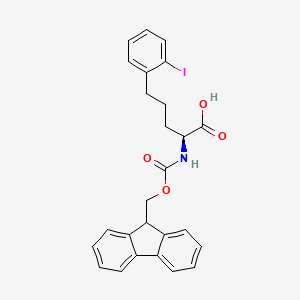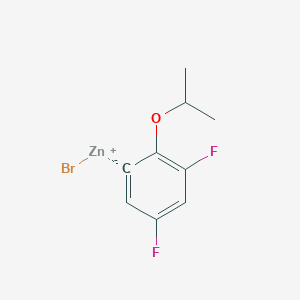
(3,5-Difluoro-2-i-propyloxyphenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-difluoro-2-iso-propyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and ability to form carbon-carbon bonds. The presence of fluorine atoms and an iso-propyloxy group enhances its reactivity and selectivity in chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-difluoro-2-iso-propyloxyphenyl)zinc bromide typically involves the reaction of (3,5-difluoro-2-iso-propyloxyphenyl) bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(3,5-difluoro-2-iso-propyloxyphenyl) bromide+Zn→(3,5-difluoro-2-iso-propyloxyphenyl)zinc bromide
Industrial Production Methods
In industrial settings, the production of (3,5-difluoro-2-iso-propyloxyphenyl)zinc bromide involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents ensures the consistency and quality of the final product. The compound is typically produced in bulk and stored in tetrahydrofuran to maintain its stability.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-difluoro-2-iso-propyloxyphenyl)zinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Transmetalation: Transfers the phenyl group to other metals like palladium or nickel, facilitating cross-coupling reactions.
Oxidation: Can be oxidized to form corresponding phenols or other oxygenated derivatives.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl chlorides, and aldehydes.
Catalysts: Palladium or nickel catalysts for cross-coupling reactions.
Solvents: Tetrahydrofuran, diethyl ether, or other aprotic solvents.
Major Products Formed
Aryl-alkyl compounds: Formed through nucleophilic substitution with alkyl halides.
Aryl ketones: Formed through reactions with acyl chlorides.
Aryl alcohols: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3,5-difluoro-2-iso-propyloxyphenyl)zinc bromide is used in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it valuable in the construction of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize bioactive molecules
Industry
In the industrial sector, (3,5-difluoro-2-iso-propyloxyphenyl)zinc bromide is used in the production of specialty chemicals and advanced materials. Its role in cross-coupling reactions is particularly important for the manufacture of polymers and electronic materials.
Mecanismo De Acción
The mechanism of action of (3,5-difluoro-2-iso-propyloxyphenyl)zinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo nucleophilic attack on electrophiles, leading to the formation of new carbon-carbon bonds. The presence of fluorine atoms and the iso-propyloxy group influences the reactivity and selectivity of the compound, making it a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- (3,4-difluoro-5-iso-propyloxyphenyl)zinc bromide
- (3-fluoro-2-iso-propyloxyphenyl)zinc bromide
- (3,4-difluoro-5-methoxyphenyl)zinc bromide
Uniqueness
(3,5-difluoro-2-iso-propyloxyphenyl)zinc bromide is unique due to the specific positioning of the fluorine atoms and the iso-propyloxy group. This configuration enhances its reactivity and selectivity in chemical reactions compared to its analogs. The presence of two fluorine atoms at the 3 and 5 positions provides a distinct electronic environment, making it particularly useful in certain synthetic applications.
Propiedades
Fórmula molecular |
C9H9BrF2OZn |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
bromozinc(1+);2,4-difluoro-1-propan-2-yloxybenzene-6-ide |
InChI |
InChI=1S/C9H9F2O.BrH.Zn/c1-6(2)12-9-4-3-7(10)5-8(9)11;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
GDCYEOCSYIFNSJ-UHFFFAOYSA-M |
SMILES canónico |
CC(C)OC1=C(C=C(C=[C-]1)F)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-Dihydrocyclopenta[b]pyrrol-6(1H)-one](/img/structure/B14891207.png)
![[3-(3,4-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891217.png)
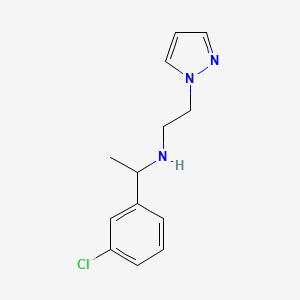
![Diethyl ((S)-2-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-ethoxy-5-oxopentanoyl)-L-glutamate](/img/structure/B14891228.png)

![16-Hydroxy-12-methyl-8-piperidin-1-yl-9,14-dioxa-6-azatetracyclo[8.7.0.02,8.011,15]heptadeca-1(17),10,12,15-tetraen-7-one](/img/structure/B14891245.png)

![3-Amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14891263.png)
